molecular formula C20H21NO3S B2719438 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide CAS No. 863445-94-7

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide

Cat. No. B2719438
CAS RN: 863445-94-7
M. Wt: 355.45
InChI Key: WTGMCLDMFHHWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is a chemical compound with potential applications in scientific research. It is a member of the thienyl-substituted benzamide family, which has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors, which can have various effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has been shown to have various biochemical and physiological effects, including inhibition of certain enzymes and receptors. It may also have potential as a therapeutic agent for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide in lab experiments is its potential as a therapeutic agent for the treatment of certain diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide. One potential direction is to further investigate its mechanism of action and how it interacts with enzymes and receptors. Another direction is to explore its potential as a therapeutic agent for the treatment of certain diseases. Additionally, research could be conducted to determine any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide involves the reaction of 3,5-dimethylaniline with 2-bromo-3-methylbenzoic acid to form an intermediate. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to yield the final product.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various biochemical and physiological effects, including inhibition of certain enzymes and receptors. It may also have potential as a therapeutic agent for the treatment of certain diseases.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-5-4-6-17(10-14)20(22)21(18-7-8-25(23,24)13-18)19-11-15(2)9-16(3)12-19/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGMCLDMFHHWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.